molecular formula C15H18F3N3O3 B2519451 N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide CAS No. 2380144-84-1

N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide

Cat. No.: B2519451
CAS No.: 2380144-84-1
M. Wt: 345.322
InChI Key: LWQRQNLUSRCODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of oxan-4-ylamine with 2-(trifluoromethyl)pyridine-4-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(oxan-4-yl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3/c16-15(17,18)13-7-11(1-4-19-13)24-12-8-21(9-12)14(22)20-10-2-5-23-6-3-10/h1,4,7,10,12H,2-3,5-6,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQRQNLUSRCODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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